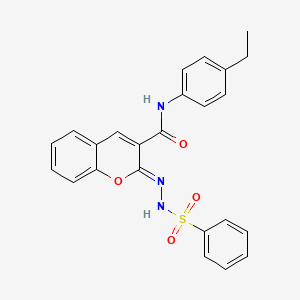
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide, also known as MPP+, is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of neuroscience. MPP+ is a neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Wirkmechanismus
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ exerts its toxic effects by entering dopaminergic neurons through the dopamine transporter and inhibiting mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is similar to that of the Parkinson's disease-causing agent, MPTP, and has helped researchers better understand the underlying mechanisms of the disease.
Biochemical and Physiological Effects:
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ has been shown to cause a range of biochemical and physiological effects in the brain, including the depletion of dopamine levels, oxidative stress, and the activation of microglia and astrocytes. These effects can lead to the development of Parkinsonian symptoms, such as tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ in lab experiments is its ability to selectively target dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ also has several limitations, including its toxicity and potential for non-specific effects on other cell types.
Zukünftige Richtungen
There are several future directions for research involving 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+. One area of interest is the development of new therapies for Parkinson's disease based on the mechanisms of action of 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+. Another area of research is the use of 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ as a potential biomarker for Parkinson's disease, which could lead to earlier diagnosis and more effective treatment options.
Synthesemethoden
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ can be synthesized through a multi-step process involving the reaction of 1-methyl-4-phenylpyridinium (4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+) with a phosphine oxide. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ has been widely used in scientific research to study the effects of neurotoxins on the brain. It is commonly used as a model compound for Parkinson's disease, as it selectively targets dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms.
Eigenschaften
IUPAC Name |
3,3,5,5-tetradeuterio-4-methyl-1-oxo-1-phenyl-1λ5-phosphinan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O2P/c1-12(13)7-9-15(14,10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/i7D2,8D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAZJPBHQFXFX-OSEHSPPNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCP(=O)(CC1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CP(=O)(CC(C1(C)O)([2H])[2H])C2=CC=CC=C2)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)




![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/no-structure.png)
![2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2957562.png)
![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)
![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2957567.png)
![1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2957568.png)